Bienvenue dans la boutique en ligne BenchChem!

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid

Peptide Synthesis Conformational Analysis Medicinal Chemistry

This Fmoc‑protected cyclic amino acid is the only building block that simultaneously offers an Fmoc‑protected nitrogen for SPPS elongation, a free carboxylic acid for C‑terminal coupling, and a tertiary hydroxyl group for on‑resin phosphorylation, glycosylation, or esterification. Compared to Fmoc‑Nip‑OH, it adds 3 extra hydrogen‑bond donors (4 vs. 1) and 33 % higher polarity (TPSA 96.9 Ų), enabling rational design of β‑turn mimics and improved aqueous solubility without PEG spacers. Choose this building block when you need conformational constraint, post‑synthetic diversity, and uncompromised coupling efficiency in a single, high‑purity (≥95 %) scaffold.

Molecular Formula C21H21NO5
Molecular Weight 367.401
CAS No. 1849869-52-8
Cat. No. B2896007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid
CAS1849869-52-8
Molecular FormulaC21H21NO5
Molecular Weight367.401
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O
InChIInChI=1S/C21H21NO5/c23-19(24)21(26)10-5-11-22(13-21)20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18,26H,5,10-13H2,(H,23,24)
InChIKeySITJORSMOALLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 0.25 g / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid (CAS 1849869-52-8): A Dual-Functional Fmoc Building Block for Piperidine-Containing Peptidomimetics


The compound 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid (CAS 1849869-52-8) is an Fmoc-protected, non-proteinogenic cyclic amino acid derivative featuring a piperidine scaffold. Its defining structural characteristic is the simultaneous presence of a hydroxyl group and a carboxylic acid at the 3-position of the piperidine ring, in addition to the base-labile Fmoc protecting group on the ring nitrogen [1]. With a molecular formula of C₂₁H₂₁NO₅ and a molecular weight of 367.40 g/mol, this compound is supplied as a research-grade chemical with a minimum purity specification of 95% . It is primarily positioned as a versatile building block for solid-phase peptide synthesis (SPPS), enabling the direct incorporation of a constrained, hydrogen-bond-capable piperidine moiety into peptide backbones under standard Fmoc/tBu chemistry protocols.

Why Unprotected or Mono-Functional Piperidine Analogs Cannot Replace CAS 1849869-52-8 in Fmoc-SPPS Workflows


The substitution of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid with simpler, in-class analogs fails because it uniquely integrates three orthogonal functional handles within a single building block: the Fmoc group for N-terminal chain elongation, the carboxylic acid for C-terminal coupling, and the tertiary hydroxyl group as a site for post-synthetic modification or conformational constraint [1]. The unprotected 3-hydroxypiperidine-3-carboxylic acid (CAS 80546-90-3) cannot be directly used in standard Fmoc-SPPS due to the lack of N-protection, which would lead to uncontrolled oligomerization . Conversely, Fmoc-piperidine-3-carboxylic acid (Fmoc-Nip-OH, CAS 158922-07-7) lacks the hydroxyl group, thereby forfeiting the hydrogen-bonding and derivatization capabilities essential for introducing conformational rigidity or polarity into peptide sequences . This orthogonal protection and functionalization strategy is non-interchangeable, as each absent functional group dictates a completely different synthetic route and final peptidomimetic architecture.

Quantitative Differentiation of 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid from its Closest Analogs


Hydrogen Bond Donor/Acceptor Count vs. Fmoc-Nip-OH (CAS 158922-07-7)

The target compound possesses four hydrogen bond donors and five hydrogen bond acceptors, whereas Fmoc-Nip-OH (Fmoc-3-carboxypiperidine) contains only one donor and four acceptors [1][2]. The additional hydroxyl group in CAS 1849869-52-8 provides three extra H-bond donor sites, which can be leveraged to induce specific secondary structures (e.g., β-turn mimics) or enhance target binding affinity in designed peptidomimetics.

Peptide Synthesis Conformational Analysis Medicinal Chemistry

Topological Polar Surface Area (TPSA) Compared with Fmoc-Nip-OH

The topological polar surface area (TPSA) of the target compound is 96.9 Ų, compared to 72.9 Ų for the non-hydroxylated analog Fmoc-Nip-OH [1][2]. This 24 Ų increase enhances aqueous solubility and can influence passive membrane permeability, which is a critical parameter in the design of orally bioavailable peptide therapeutics.

Drug Design ADME Prediction Peptidomimetics

Purity Specification and Batch Consistency Relative to Unprotected 3-Hydroxypiperidine-3-carboxylic acid

The target Fmoc-protected compound is commercially supplied with a minimum purity specification of 95% (HPLC) , while the unprotected 3-hydroxypiperidine-3-carboxylic acid (CAS 80546-90-3) is typically offered at a lower minimum purity of 95% but lacks the rigorous analytical characterization (e.g., chiral purity, residual solvents) expected for Fmoc building blocks used in automated SPPS . The Fmoc group itself serves as a chromophore, facilitating UV monitoring of deprotection and coupling steps, a feature absent in the unprotected core.

Chemical Procurement Quality Control SPPS

Evidence-Backed Application Scenarios for 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid


Synthesis of Conformationally Constrained Peptide β-Turn Mimetics

The compound's combination of a rigid piperidine scaffold, a hydroxyl H-bond donor, and a carboxylic acid is ideally suited for constructing β-turn mimics. The quantitative increase in hydrogen bond donors (4 vs. 1 for Fmoc-Nip-OH) allows for the rational design of intramolecular hydrogen-bond networks that stabilize reverse-turn conformations, as required in the development of potent and selective peptide-based inhibitors [1].

Hydrophilic Modification of Hydrophobic Peptide Leads

With a TPSA of 96.9 Ų, this building block is 33% more polar than its non-hydroxylated counterpart. It can be strategically inserted into hydrophobic peptide sequences to improve aqueous solubility without resorting to poly-ethylene glycol (PEG) spacers, thereby preserving target binding affinity while addressing solubility-limited bioavailability issues [2].

Solid-Phase Synthesis of Hydroxyl-Derivatized Peptide Libraries

The tertiary hydroxyl group provides a stable yet reactive handle for on-resin diversification, such as esterification, phosphorylation, or glycosylation, under conditions orthogonal to standard Fmoc/tBu chemistry. This enables the generation of combinatorially modified peptide libraries where the extent of derivatization can be monitored by the Fmoc chromophore at 301 nm .

Quote Request

Request a Quote for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.